N-(3,5-dimethoxyphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide N-(3,5-dimethoxyphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Brand Name: Vulcanchem
CAS No.: 763114-72-3
VCID: VC16141162
InChI: InChI=1S/C20H21N5O3S/c1-4-8-25-19(14-6-5-7-21-12-14)23-24-20(25)29-13-18(26)22-15-9-16(27-2)11-17(10-15)28-3/h4-7,9-12H,1,8,13H2,2-3H3,(H,22,26)
SMILES:
Molecular Formula: C20H21N5O3S
Molecular Weight: 411.5 g/mol

N-(3,5-dimethoxyphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

CAS No.: 763114-72-3

Cat. No.: VC16141162

Molecular Formula: C20H21N5O3S

Molecular Weight: 411.5 g/mol

* For research use only. Not for human or veterinary use.

N-(3,5-dimethoxyphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide - 763114-72-3

Specification

CAS No. 763114-72-3
Molecular Formula C20H21N5O3S
Molecular Weight 411.5 g/mol
IUPAC Name N-(3,5-dimethoxyphenyl)-2-[(4-prop-2-enyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Standard InChI InChI=1S/C20H21N5O3S/c1-4-8-25-19(14-6-5-7-21-12-14)23-24-20(25)29-13-18(26)22-15-9-16(27-2)11-17(10-15)28-3/h4-7,9-12H,1,8,13H2,2-3H3,(H,22,26)
Standard InChI Key UITDJXPNEMUXRU-UHFFFAOYSA-N
Canonical SMILES COC1=CC(=CC(=C1)NC(=O)CSC2=NN=C(N2CC=C)C3=CN=CC=C3)OC

Introduction

Chemical Structure and Molecular Properties

Structural Composition

The compound features a 1,2,4-triazole core substituted at position 3 with a sulfanyl-acetamide group and at positions 4 and 5 with prop-2-en-1-yl (allyl) and pyridin-3-yl moieties, respectively. The acetamide nitrogen is further functionalized with a 3,5-dimethoxyphenyl group, creating a multifunctional architecture .

Physicochemical Characteristics

Key molecular parameters include:

PropertyValueSource
Molecular formulaC₂₀H₂₁N₅O₃S
Molecular weight411.48 g/mol
logP3.78
Hydrogen bond acceptors6
Polar surface area55.90 Ų

The balanced lipophilicity (logP = 3.78) and moderate polar surface area suggest favorable membrane permeability while maintaining solubility in aqueous media.

Synthetic Methodologies

Multi-Step Synthesis Pathways

The synthesis typically involves three key stages (Scheme 1):

  • Triazole ring formation: Cyanogen bromide-mediated cyclization of thiosemicarbazide precursors under reflux conditions .

  • Sulfanylation: Reaction of 3-mercapto-1,2,4-triazole intermediates with chloroacetyl chloride in dichloromethane/pyridine .

  • Amide coupling: EDC/HOBt-mediated condensation of 2-[(triazolyl)sulfanyl]acetic acid with 3,5-dimethoxyaniline .

Critical reaction parameters include:

  • Temperature control (0°C to reflux) during acylation steps

  • Use of Cu(I) catalysts for click chemistry approaches in related triazole syntheses

  • Chromatographic purification to isolate the final product

Biological Activity Profile

Enzymatic Interactions

Structural analogs demonstrate potent acetylcholinesterase (AChE) inhibition (IC₅₀ = 0.55–2.28 μM), with electron-donating groups enhancing activity . The dimethoxyphenyl moiety in this compound may similarly interact with AChE's peripheral anionic site through π-π stacking .

Pharmacological Considerations

Structure-Activity Relationships

Key structural determinants of bioactivity include:

  • Triazole ring: Coordinates with metalloenzyme active sites

  • Allyl group: Enhances membrane penetration via hydrophobic interactions

  • Pyridinyl moiety: Participates in hydrogen bonding with biological targets

Toxicity Profile

Preliminary cytotoxicity screening of related compounds shows:

  • CC₅₀ > 100 μM in HEK-293 cells

  • Selective toxicity indices >20 for viral vs. host cell targets

Computational Modeling Insights

Molecular docking studies predict strong binding (ΔG = -9.2 kcal/mol) to AChE, with key interactions:

  • Pyridinyl N atom forms salt bridge with Asp72

  • Methoxy groups hydrogen bond to Tyr334

  • Triazole ring π-stacks with Trp279

Industrial and Research Applications

Pharmaceutical Development

  • Lead candidate for neurodegenerative disorders (AChE inhibition)

  • Potential adjuvant in antiviral therapies (ECHO-9 virus EC₅₀ = 18 μM in analogs)

Chemical Biology

  • Fluorescent tagging via allyl group functionalization

  • PROTAC development using E3 ubiquitin ligase-binding pyridinyl moiety

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